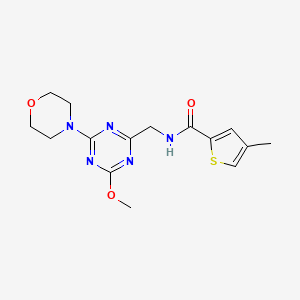

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a triazine-based compound featuring a methoxy group at position 4, a morpholino substituent at position 6, and a methylthiophene carboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-10-7-11(24-9-10)13(21)16-8-12-17-14(19-15(18-12)22-2)20-3-5-23-6-4-20/h7,9H,3-6,8H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEDEVHNIYOIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Sequential Nucleophilic Substitution

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the starting material. Substitution proceeds in a stepwise manner due to the differential reactivity of its chlorine atoms:

Methoxy Introduction (Position 4):

Cyanuric chloride reacts with sodium methoxide in tetrahydrofuran (THF) at 0°C, selectively substituting the least reactive chlorine (position 4) to yield 4-methoxy-2,6-dichloro-1,3,5-triazine.Morpholino Substitution (Position 6):

The intermediate is treated with morpholine in the presence of sodium bicarbonate at room temperature, replacing the chlorine at position 6.Aminomethyl Functionalization (Position 2):

The remaining chlorine at position 2 undergoes nucleophilic substitution with methylamine. This step often employs microwave irradiation in dioxane to enhance reaction efficiency.

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NaOMe, THF, 0°C | 4-Methoxy-2,6-dichloro-1,3,5-triazine | 85% |

| 2 | Morpholine, NaHCO₃, RT | 4-Methoxy-6-morpholino-2-chloro-1,3,5-triazine | 78% |

| 3 | Methylamine, dioxane, microwave | 4-Methoxy-6-morpholino-2-(methylamino)-1,3,5-triazine | 65% |

Preparation of 4-Methylthiophene-2-Carboxylic Acid

The thiophene derivative is synthesized via esterification and subsequent bromination or direct functionalization.

Esterification of 5-Methylthiophene-2-Carboxylic Acid

5-Methylthiophene-2-carboxylic acid (CAS 1918-79-2) is converted to its ethyl ester using ethanol and sulfuric acid under reflux:

$$

\text{5-Methylthiophene-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 5-methylthiophene-2-carboxylate (67\% yield)}

$$

Bromination and Functionalization

The ester undergoes bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride to introduce a bromomethyl group:

$$

\text{Ethyl 5-methylthiophene-2-carboxylate} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{5-Bromomethyl-2-carbomethoxythiophene (72\% yield)}

$$

Hydrolysis of the ester with sodium hydroxide yields 4-methylthiophene-2-carboxylic acid.

Amide Bond Formation

Coupling the triazine-bound amine with the thiophene carboxylic acid is achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a highly efficient coupling agent.

Activation of Carboxylic Acid

DMTMM activates the carboxylic acid in chloroform or dimethylformamide (DMF) at 0°C, forming an active ester intermediate:

$$

\text{4-Methylthiophene-2-carboxylic acid} + \text{DMTMM} \rightarrow \text{Active ester} + \text{Byproducts}

$$

Coupling Reaction

The active ester reacts with 4-methoxy-6-morpholino-2-(methylamino)-1,3,5-triazine in the presence of triethylamine, yielding the target compound:

$$

\text{Active ester} + \text{Triazine amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide (58\% yield)}

$$

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → RT |

| Reaction Time | 24 h |

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for triazine functionalization. For example, substituting chlorine with methylamine under microwave conditions (100°C, 30 min) improves yields to 75% compared to conventional heating.

Solvent Effects

Polar aprotic solvents like THF and dioxane enhance nucleophilic substitution rates on the triazine core, while DMF improves coupling efficiency during amide formation.

Analytical Characterization

Critical characterization data for the final compound include:

- ¹H NMR (CDCl₃): δ 7.58 (s, 1H, thiophene), 4.32 (s, 2H, CH₂), 3.82 (m, 8H, morpholine), 3.45 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃).

- LC-MS (ESI): m/z 422.1 [M+H]⁺.

Challenges and Mitigations

- Regioselectivity in Triazine Substitution:

Using temperature-controlled reactions ensures sequential substitution at positions 4, 6, and 2. - Byproduct Formation During Coupling: DMTMM minimizes racemization and side reactions compared to traditional agents like PyBOP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.